
(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and ethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Substitution with Hydroxymethyl and Ethyl Groups: These groups can be added through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert certain functional groups to alcohols or alkanes.
Substitution: Various substitution reactions can occur, especially at the phenoxy and oxane ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: It may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(phenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(3-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The presence of the ethyl group in “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C14H20O6 |
|---|---|
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O6/c1-2-8-4-3-5-9(6-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h3-6,10-18H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
Clave InChI |
ORTPIKXHHPMDKT-RKQHYHRCSA-N |
SMILES isomérico |
CCC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
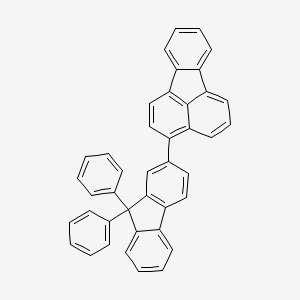

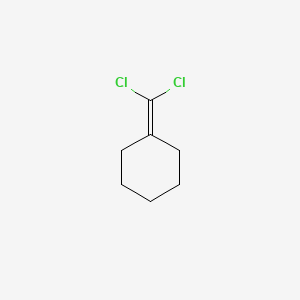

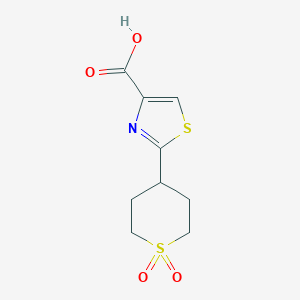
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

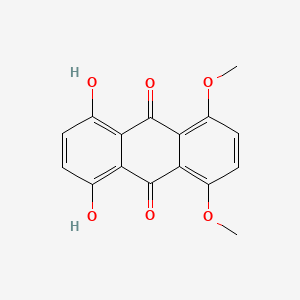
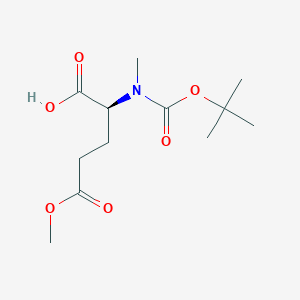

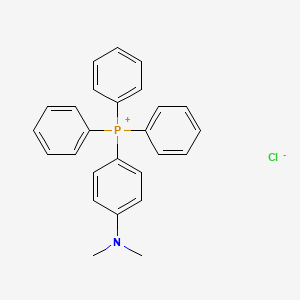
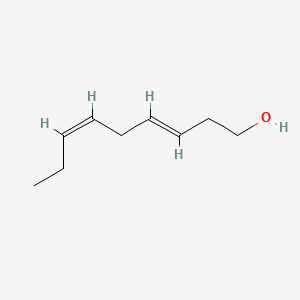
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
